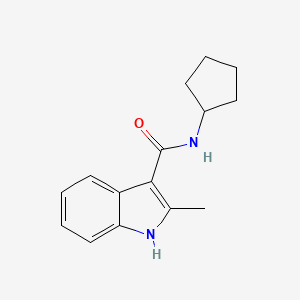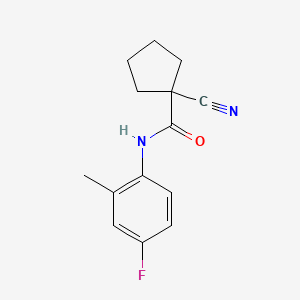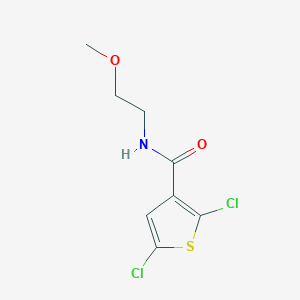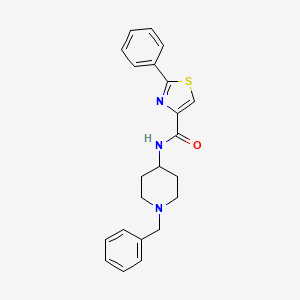
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on pain, anxiety, depression, and addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as appetite regulation, immune function, and neuroprotection.
Mécanisme D'action
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This activation of the CB1 receptor is responsible for the psychoactive effects of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects, as well as potential applications in the treatment of addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been shown to modulate various physiological processes, such as appetite regulation, immune function, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which can be useful in investigating its role in various physiological processes. However, one of the limitations of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940. One area of interest is its potential applications in the treatment of addiction, particularly for opioid addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been studied for its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the role of the endocannabinoid system in various physiological processes, which could lead to new discoveries involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Conclusion:
In conclusion, N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is a synthetic cannabinoid that has been widely studied for its potential applications in scientific research. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. While there are potential advantages and limitations to using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments, its potential applications in the treatment of addiction and neurodegenerative diseases make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 involves the condensation of 2-methyl-1H-indole-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain pure N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Propriétés
IUPAC Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-14(12-8-4-5-9-13(12)16-10)15(18)17-11-6-2-3-7-11/h4-5,8-9,11,16H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZVYIOLYSKFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)


![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)